molecular formula C7H3BrF3NO3 B1288023 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene CAS No. 95668-21-6

1-Bromo-2-nitro-4-(trifluoromethoxy)benzene

Cat. No. B1288023
CAS RN: 95668-21-6
M. Wt: 286 g/mol
InChI Key: LHWANFWEBHKYCZ-UHFFFAOYSA-N
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Description

1-Bromo-2-nitro-4-(trifluoromethoxy)benzene is a chemical compound that is part of a broader class of brominated and nitro-substituted aromatic compounds. These compounds are of interest due to their potential applications in organic synthesis, materials science, and as intermediates in the production of pharmaceuticals and agrochemicals. The presence of the trifluoromethoxy group can significantly influence the electronic properties of the benzene ring and affect its reactivity.

Synthesis Analysis

The synthesis of related brominated aromatic compounds often involves the use of lithiation followed by reaction with various electrophiles. For example, 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) was prepared by lithiation of a tribromobenzene derivative, followed by reaction with 2-methyl-2-nitrosopropane and subsequent oxidation . Similarly, 1-bromo-3,5-bis(trifluoromethyl)benzene was prepared by treating a bis(fluoromethyl)benzene with a brominating agent in acidic media . These methods suggest that the synthesis of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene could potentially be achieved through analogous strategies, involving selective bromination and nitration steps, as well as the introduction of the trifluoromethoxy group.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives has been extensively studied using X-ray crystallography. For instance, the structures of various bromo- and bromomethyl-substituted benzenes have been determined, revealing interactions such as C–H···Br, C–Br···Br, and C–Br···π, which play a role in the packing of these molecules in the solid state . These interactions are likely to be present in the crystal structure of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene as well, influencing its solid-state properties.

Chemical Reactions Analysis

The reactivity of brominated aromatic compounds with nucleophiles has been explored in various studies. For example, 1-bromo-1-nitro-3,3,3-trichloropropene was found to react with alcohols and amines to yield alkoxylation and amination products . Similarly, 1-bromo-2-(trifluoromethoxy)benzene was shown to undergo lithiation and subsequent reactions to generate various phenyllithium intermediates, which could be further transformed into naphthalene derivatives . These findings suggest that 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene could also participate in nucleophilic substitution reactions, potentially leading to a wide range of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their substituents. For instance, the fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene were investigated, showing significant differences in emission wavelengths and intensities between the solution and solid states . This indicates that the trifluoromethoxy and nitro groups in 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene are likely to affect its optical properties, making it a candidate for studies in photoluminescence. Additionally, the presence of the bromo group could facilitate further chemical modifications through palladium-catalyzed coupling reactions, which are commonly employed in the synthesis of complex organic molecules.

Scientific Research Applications

Chemical Synthesis and Intermediates

1-Bromo-2-nitro-4-(trifluoromethoxy)benzene plays a significant role in chemical synthesis. For instance, it can undergo reactions to generate phenyllithium compounds. Schlosser and Castagnetti (2001) demonstrated that treating 1-bromo-2-(trifluoromethoxy)benzene with lithium diisopropylamide leads to the generation of various phenyllithium intermediates. These intermediates can be further reacted to produce naphthalenes and other complex organic compounds, showcasing the compound's versatility in synthetic chemistry (Schlosser & Castagnetti, 2001).

Theoretical Conformational Analysis

In the realm of theoretical chemistry, 1-bromo-2-nitro-4-(trifluoromethoxy)benzene and its derivatives have been subjects of conformational analysis. Chachkov et al. (2008) performed a theoretical conformational analysis of substituted nitroethenes, including derivatives of this compound, using the B3LYP/6-31G* method. Their findings provided insights into the structural properties and behaviors of these molecules in different phases (Chachkov et al., 2008).

Reactions with Vinyl Grignard Reagents

The compound also plays a crucial role in the synthesis of indoles. Bartoli et al. (1991) explored the reactivity of nitroarenes, including 1-bromo-2-nitro-4-(trifluoromethoxy)benzene, with vinyl Grignard reagents. This process is pivotal for the synthesis of 2-(trimethylsilyl)indoles, indicating the compound's application in the preparation of important heterocyclic compounds (Bartoli et al., 1991).

Molecular Electronics

In the field of molecular electronics, 1-bromo-2-nitro-4-(trifluoromethoxy)benzene derivatives have shown promising applications. For example, a study by Chen et al. (1999) used a molecule containing a nitroamine redox center, derived from a similar bromo-nitro compound, in an electronic device. This device exhibited remarkable electronic properties such as negative differential resistance, indicating the potential of these compounds in advanced electronic applications (Chen et al., 1999).

Luminescent Materials

Finally, derivatives of 1-bromo-2-nitro-4-(trifluoromethoxy)benzene have been used in the synthesis of luminescent materials. Xiang and Cao (2012) synthesized luminescent covalent-organic polymers using bromophenyl derivatives, demonstrating their potential use in detecting explosives and small organic molecules (Xiang & Cao, 2012).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 according to hazard classifications . It’s recommended to handle it with personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves .

Future Directions

The compound and its derivatives have potential applications in the synthesis of new electronically deficient atropisomeric diphosphine ligands . These ligands can be used in various chemical reactions, opening up new possibilities for future research and applications.

properties

IUPAC Name

1-bromo-2-nitro-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO3/c8-5-2-1-4(15-7(9,10)11)3-6(5)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWANFWEBHKYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592994
Record name 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-nitro-4-(trifluoromethoxy)benzene

CAS RN

95668-21-6
Record name 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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